molecular formula C8H12O2 B147496 Tetramethyl-1,3-cyclobutanedione CAS No. 933-52-8

Tetramethyl-1,3-cyclobutanedione

Cat. No.: B147496
CAS No.: 933-52-8
M. Wt: 140.18 g/mol
InChI Key: RGCDVHNITQEYPO-UHFFFAOYSA-N
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Description

Tetramethyl-1,3-cyclobutanedione is an organic compound with the molecular formula C8H12O2. It is a diketone of cyclobutane, bearing four methyl groups. This compound is a white solid at room temperature and is used as a precursor to various industrial products .

Biochemical Analysis

Biochemical Properties

Tetramethyl-1,3-cyclobutanedione plays a significant role in biochemical reactions, particularly as a precursor to dimethyl ketene . It interacts with various enzymes and proteins, facilitating reactions that are crucial for metabolic processes. For instance, it has been observed to interact with enzymes involved in ketone body metabolism, influencing the production and utilization of ketone bodies in cells. The nature of these interactions often involves the formation of transient complexes that stabilize reaction intermediates, thereby enhancing the efficiency of biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been found to inhibit certain enzymes involved in fatty acid synthesis, thereby reducing the production of fatty acids in cells. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for long-term biochemical modulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance metabolic activity and improve oxidative stress response. At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including ketone body metabolism and fatty acid synthesis. It interacts with enzymes such as acetoacetyl-CoA thiolase and HMG-CoA synthase, which are crucial for the production and utilization of ketone bodies. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. For example, this compound has been found to accumulate in the mitochondria, where it influences mitochondrial metabolism and energy production .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the mitochondria, where it interacts with mitochondrial enzymes and influences metabolic processes. Additionally, this compound can undergo post-translational modifications that direct it to specific compartments within the cell, enhancing its biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethyl-1,3-cyclobutanedione can be synthesized through the cracking reaction of isobutyric acid or isobutyric anhydride in the presence of an inert gas. The dimethyl ketene obtained from this reaction is then polymerized to form this compound . Another method involves the dehydrohalogenation of isobutyryl chloride with triethylamine, which produces dimethyl ketene that spontaneously dimerizes to form this compound .

Industrial Production Methods: In industrial settings, the preparation process is optimized to reduce equipment investment and energy loss. The cracked product is directly polymerized, omitting the need for a washing tower or absorption tower .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl-1,3-cyclobutanedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetramethyl-1,3-cyclobutanedione is used in various scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stability and ability to act as a precursor to highly reactive dimethyl ketene. This makes it valuable in various industrial and research applications .

Properties

IUPAC Name

2,2,4,4-tetramethylcyclobutane-1,3-dione
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InChI

InChI=1S/C8H12O2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3
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InChI Key

RGCDVHNITQEYPO-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(=O)C(C1=O)(C)C)C
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Molecular Formula

C8H12O2
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DSSTOX Substance ID

DTXSID4044745
Record name 2,2,4,4-Tetramethylcyclobutane-1,3-dione
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Molecular Weight

140.18 g/mol
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Physical Description

White crystalline solid; [MSDSonline]
Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
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CAS No.

933-52-8
Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
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Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
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Record name 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl-
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Record name 2,2,4,4-Tetramethylcyclobutane-1,3-dione
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Record name 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tetramethyl-1,3-cyclobutanedione?

A1: this compound has the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: TMCBD has been studied using various spectroscopic techniques, including: * Nuclear Magnetic Resonance (NMR): Provides information on the structure and dynamics of TMCBD, including insights into its conformational preferences and isomeric forms. [, ]* Ultraviolet (UV) Spectroscopy: Used to investigate electronic transitions within the molecule, particularly n-π transitions, and to study reaction kinetics involving TMCBD derivatives. [, , ]* Infrared (IR) Spectroscopy: Reveals information about the vibrational modes of the molecule, including characteristic absorptions of the carbonyl groups. []* Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR): Applied to study the electronic structure and interactions of nitroxide radicals within a TMCBD single crystal matrix. []* Photoelectron Spectroscopy:* Used to investigate the electronic structure and bonding in TMCBD and its derivatives, particularly through-bond and through-space interactions. [, ]

Q3: How does this compound react with amines?

A3: TMCBD reacts with primary amines to form N-substituted imines. These imines can further hydrolyze to the corresponding amides in the presence of water. [] Reactions with diamines can lead to the formation of 2-substituted imidazolines and 1H-4,5-dihydropyrimidines. [] The reaction pathway is influenced by factors like steric hindrance, nucleophilicity of the amine, and reaction conditions. []

Q4: Can this compound undergo ring-opening reactions?

A4: Yes, TMCBD can undergo ring-opening reactions under specific conditions. For example:* Reaction with Makosza Reagent: Under phase-transfer catalysis, reaction with the Makosza reagent (trichloromethane/aqueous NaOH) leads to a mixture of ring-enlarged products containing cyclopentane-1,3-dione or cyclopentenone skeletons. []* Nucleophilic Attack: Strong nucleophiles like trichloromethanide can attack the carbonyl carbon, leading to ring-opening and subsequent rearrangements. []

Q5: Are there any catalytic applications of this compound or its derivatives?

A5: While TMCBD itself is not typically used as a catalyst, its derivatives, particularly its thioketone analogues like 2,2,4,4-tetramethylcyclobutane-1,3-dithione, have shown interesting reactivity in organic synthesis. [, ] For example, these thioketones can act as heterodienophiles in hetero-Diels-Alder reactions, enabling the construction of heterocyclic ring systems. []

Q6: What happens when this compound is exposed to light?

A7: TMCBD exhibits interesting photochemical behavior:* Photoextrusion: Monoimines of TMCBD, upon irradiation, undergo photoextrusion of isocyanides, yielding tetramethylcyclopropanone (often isolated as its furan adduct). [, ]* Photodecomposition: TMCBD undergoes photodecomposition upon UV irradiation, leading to the formation of various products, including carbon monoxide, isobutene, and tetramethylcyclopropane. [, , , ] The mechanism and product distribution can vary depending on the presence of solvents and the excited state involved (singlet or triplet). [, ]

Q7: Have there been any computational studies on this compound?

A8: Yes, computational studies have been employed to understand the electronic structure and properties of TMCBD:* Electron Affinity and Anion States: Electron transmission spectroscopy and calculations have been used to determine the energies of temporary anion states in TMCBD. The results highlight the role of through-space and through-bond interactions in determining the energy levels of these anionic species. []* Excited State Geometry: Spectroscopic data and calculations suggest that the triplet excited state of TMCBD adopts a distorted geometry, likely a boat-shaped C2v structure. []

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